molecular formula C8H14N2 B1283179 1-Aminocycloheptanecarbonitrile CAS No. 123193-99-7

1-Aminocycloheptanecarbonitrile

Cat. No. B1283179
M. Wt: 138.21 g/mol
InChI Key: DLMLXRYNXPKPII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first paper discusses the stereoselective synthesis of derivatives of 2-aminocyclobutane-1-carboxylic acid, which is a cyclic amino acid with a smaller ring size compared to 1-aminocycloheptanecarbonitrile . The synthesis involves enantiodivergent synthetic sequences and has been characterized for the first time. The paper also describes the preparation of bis(cyclobutane) beta-dipeptides and the use of the cyclobutane ring as a structure-promoting unit.

Molecular Structure Analysis

In the second paper, the molecular and crystal structures of derivatives and dipeptides of 1-aminocyclopropane-1-carboxylic acid are determined by X-ray diffraction . The study provides values for torsion angles and discusses the folded conformations of the molecules. Although the ring size is different, the analysis of torsion angles and conformations could be relevant to the study of 1-aminocycloheptanecarbonitrile, as ring strain and conformational preferences are important factors in cyclic compounds.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 1-aminocycloheptanecarbonitrile. However, the synthesis and structural studies of related cyclic amino acids suggest that the reactivity of such compounds can be influenced by their conformational rigidity and the presence of intramolecular hydrogen bonds . These factors could also affect the reactivity of 1-aminocycloheptanecarbonitrile in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-aminocycloheptanecarbonitrile are not directly discussed in the provided papers. However, the studies on cyclic amino acids indicate that the presence of intramolecular hydrogen bonds and the conformational rigidity imparted by the cyclic structure can significantly influence the properties of these molecules . These insights could be extrapolated to predict the behavior of 1-aminocycloheptanecarbonitrile in various environments, including its solubility, stability, and interaction with other molecules.

Scientific Research Applications

Application in Marine Biology

  • Specific Scientific Field: Marine Biology .
  • Summary of the Application: 1-Aminocyclopropane-1-carboxylic acid (ACC), an analog of 1-Aminocycloheptanecarbonitrile, has been used to alleviate heat stress damage in the marine red alga Neopyropia yezoensis .
  • Methods of Application or Experimental Procedures: The study involved the exogenous application of ACC to the algae prior or parallel to heat stress exposure . This was done to test if ACC could alleviate the negative effects of the heat stress.
  • Results or Outcomes: The application of ACC was found to regulate thermotolerance in the algae. It increased the expression of genes involved in antioxidant defense systems to protect photosynthesis and respiration . This suggests that ACC acts as a phytohormone to mitigate the impact of heat stress independent of ethylene in N. yezoensis .

Application in Organic Chemistry

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: 1-Aminocycloheptanecarbonitrile is a chemical compound that can be used in the synthesis of various organic compounds . It is often used as a building block in the synthesis of more complex molecules .
  • Methods of Application or Experimental Procedures: The specific methods of application would depend on the target molecule being synthesized. Generally, 1-Aminocycloheptanecarbonitrile would be reacted with other reagents under controlled conditions to form the desired product .
  • Results or Outcomes: The outcomes of these reactions would be the formation of new organic compounds. The specific results would depend on the target molecule and the reaction conditions .

Application in Materials Science

  • Specific Scientific Field: Materials Science .
  • Summary of the Application: Carbohelicenes, a class of molecules that can be synthesized from 1-Aminocycloheptanecarbonitrile, have been used in various applications in materials science .
  • Methods of Application or Experimental Procedures: Carbohelicenes can be tailor-made for involvement in several subfields such as nanosciences, chemosensing, liquid crystals, molecular switches, polymers, foldamers, supramolecular materials, molecular recognition, conductive and opto-electronic materials, nonlinear optics, chirality studies and asymmetric synthesis .
  • Results or Outcomes: The specific outcomes would depend on the application. For example, in the field of opto-electronics, carbohelicenes could be used to create materials with unique optical properties .

Application in Industrial Chemistry

  • Specific Scientific Field: Industrial Chemistry .
  • Summary of the Application: 1,3-butadiene, a compound related to 1-Aminocycloheptanecarbonitrile, has been used in various industrial applications . It is used as a raw material for new applications in the chemical industry .
  • Methods of Application or Experimental Procedures: The specific methods of application would depend on the target molecule being synthesized. Generally, 1,3-butadiene would be reacted with other reagents under controlled conditions to form the desired product .
  • Results or Outcomes: The outcomes of these reactions would be the formation of new organic compounds. The specific results would depend on the target molecule and the reaction conditions .

Application in Carbon Capture

  • Specific Scientific Field: Carbon Capture .
  • Summary of the Application: Ammonium carbamates, a class of molecules that can be synthesized from 1-Aminocycloheptanecarbonitrile, have been used in various applications in carbon capture .
  • Methods of Application or Experimental Procedures: Ammonium carbamates can be tailor-made for involvement in several subfields such as ionic liquid and metal–organic framework sorbents .
  • Results or Outcomes: The specific outcomes would depend on the application. For example, in the field of carbon capture, ammonium carbamates could be used to create materials with unique properties .

Safety And Hazards

The safety data sheet for a similar compound, 1-Aminocyclohexanecarbonitrile, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-aminocycloheptane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c9-7-8(10)5-3-1-2-4-6-8/h1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMLXRYNXPKPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557563
Record name 1-Aminocycloheptane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminocycloheptane-1-carbonitrile

CAS RN

123193-99-7
Record name 1-Aminocycloheptane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RAJ Janis - 1968 - open.library.ubc.ca
… The cyanohydrin and the 1-aminocycloheptanecarbonitrile were obtained in comparable yields, 47% and 99% respectively. But when the latter compound was reacted with sodium …
Number of citations: 3 open.library.ubc.ca
MN Aboul-Enein, AA El-Azzouny, YA Maklad… - Research on Chemical …, 2015 - Springer
A series of novel safinamide derivatives were synthesized and biologically evaluated for their anticonvulsant activity against maximal electroshock seizure assay and subcutaneous …
Number of citations: 12 link.springer.com

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